molecular formula C13H18N4O B6416816 1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2098081-21-9

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6416816
CAS No.: 2098081-21-9
M. Wt: 246.31 g/mol
InChI Key: CVAUBJVOYFONLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a small molecule kinase inhibitor that is currently being developed for the treatment of autoimmune diseases. This compound is known for its potential therapeutic applications due to its ability to modulate specific molecular pathways.

Preparation Methods

The synthesis of 1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves a multi-step procedureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular pathways and molecular targets.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its ability to inhibit specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various molecular targets and pathways involved in disease processes.

Comparison with Similar Compounds

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-thione: Similar structure but with a thione group instead of a ketone.

The uniqueness of this compound lies in its specific molecular structure, which confers distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10(18)16-4-6-17(7-5-16)13-8-12(11-2-3-11)14-9-15-13/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAUBJVOYFONLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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